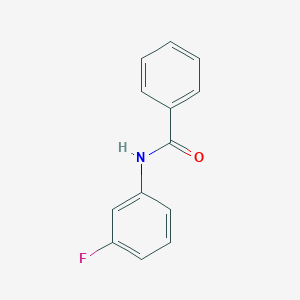

n-(3-Fluorophenyl)benzamide

描述

Structure

3D Structure

属性

CAS 编号 |

1629-15-8 |

|---|---|

分子式 |

C13H10FNO |

分子量 |

215.22 g/mol |

IUPAC 名称 |

N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10FNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |

InChI 键 |

KOUNOYCEOGJXJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

产品来源 |

United States |

Synthetic Methodologies for N 3 Fluorophenyl Benzamide and Its Derivatives

Classical Amidation Reactions and Variations

The most direct method for synthesizing N-(3-Fluorophenyl)benzamide is through the acylation of 3-fluoroaniline (B1664137) with benzoyl chloride or benzoic acid. This transformation is typically facilitated by a coupling reagent or by converting benzoic acid to a more reactive species.

Coupling Reagents and Conditions

A variety of coupling reagents have been developed to promote the formation of the amide bond between a carboxylic acid and an amine under mild conditions, minimizing the need for harsh reagents and high temperatures. The choice of coupling reagent is critical and can significantly impact the reaction yield and purity of the final product.

Commonly employed coupling reagents for the synthesis of N-aryl benzamides include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Phosphonium reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also widely used.

For instance, the synthesis of related N-aryl benzamides often involves the reaction of the corresponding aniline (B41778) with a benzoic acid derivative in the presence of a coupling reagent and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. While specific conditions for this compound are not extensively detailed in readily available literature, analogous reactions provide a framework for its synthesis. For example, the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide was achieved, indicating the feasibility of coupling 3-fluoroaniline with a suitable carboxylic acid derivative mdpi.com.

The following table summarizes various coupling reagents commonly used in amidation reactions that are applicable to the synthesis of this compound.

| Coupling Reagent | Abbreviation | Activating Group | By-products |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylisourea | Dicyclohexylurea (DCU) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | 1-ethyl-3-(3-dimethylaminopropyl)isourea | 1-ethyl-3-(3-dimethylaminopropyl)urea |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Benzotriazolyl ester | Tetramethylurea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 7-Azabenzotriazolyl ester | Tetramethylurea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |

Solvent Systems and Reaction Optimization

The choice of solvent is crucial for the success of amidation reactions. A suitable solvent should dissolve the reactants and reagents, be inert to the reaction conditions, and facilitate the reaction to proceed at an appropriate rate. Commonly used solvents for amide bond formation include polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN).

Reaction optimization involves systematically varying parameters such as temperature, reaction time, and stoichiometry of reactants and reagents to achieve the highest possible yield and purity of the desired product. For example, in the synthesis of N-aryl benzamides, reactions are often stirred at room temperature for several hours to overnight nanobioletters.com. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified, often through extraction, washing, and recrystallization or column chromatography.

Multi-Step Synthetic Strategies

In some cases, the direct amidation of 3-fluoroaniline may not be the most efficient or practical approach, especially when dealing with complex substrates or when specific regioselectivity is required. In such instances, multi-step synthetic strategies are employed. These strategies often involve the use of protecting groups or the synthesis of an activated intermediate.

A common multi-step approach involves the initial preparation of a more reactive acylating agent, such as an acyl chloride. For example, benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form benzoyl chloride. The resulting benzoyl chloride is then reacted with 3-fluoroaniline in the presence of a base to yield this compound. This method is often high-yielding and proceeds under mild conditions nanobioletters.com.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions.

One green approach is the use of catalytic methods that avoid the use of stoichiometric activating reagents, which generate significant amounts of waste. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under solvent-free conditions researchgate.net. This method offers advantages such as simplicity, the use of a readily available and non-toxic catalyst, and high atom economy.

Another green strategy is the use of alternative, more environmentally benign solvents. Traditional solvents like DMF and DCM have toxicity concerns, and their replacement with greener alternatives is a key area of research. Water is an ideal green solvent, and methods for amide bond formation in aqueous media are being developed.

Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied to the synthesis of this compound. Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance the purity of the final product by providing rapid and uniform heating mdpi.com. This can lead to more energy-efficient processes and reduce the formation of by-products.

Furthermore, enzymatic methods for amide bond formation are gaining attention as a green alternative. Lipases, for instance, can catalyze the amidation of carboxylic acids and amines in organic solvents or solvent-free systems, often with high selectivity and under mild conditions nih.gov.

Advanced Characterization Techniques in N 3 Fluorophenyl Benzamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of N-(3-Fluorophenyl)benzamide. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrations include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Additional peaks corresponding to aromatic C-H stretching and the C-F bond are also present. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The spectrum for this compound would show distinct signals for the amide proton (N-H), which typically appears as a broad singlet, and a complex series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the amide group and multiple signals for the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will show splitting due to C-F coupling. researchgate.netrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. researchgate.netrsc.org The monoisotopic mass of this compound is 215.074642 g/mol . chemspider.com

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (sharp/broad) |

| C=O Stretch (Amide I) | ~1650-1680 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | ~1530-1550 cm⁻¹ | |

| C-F Stretch | ~1100-1200 cm⁻¹ | |

| ¹H NMR | Amide Proton (N-H) | Singlet, downfield shift (>8.0 ppm) |

| Aromatic Protons | Multiplets in the range of ~7.0-8.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around ~165-170 ppm |

| Aromatic Carbons | Multiple signals in the range of ~110-140 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 215.227 (Average Mass) |

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: For purification after synthesis, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. acs.org A gradient of solvents, such as ethyl acetate (B1210297) in petroleum ether or hexane, is typically used as the mobile phase to elute the desired compound and separate it from unreacted starting materials and byproducts. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of this compound. It provides quantitative data on the purity of the sample and can detect trace impurities. The method can be optimized by selecting an appropriate column (e.g., C18) and mobile phase to achieve baseline separation of the main compound from any related substances. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light.

Table 2: Chromatographic Methods in this compound Research

| Method | Application | Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Column Chromatography | Purification | Silica Gel | Gradient of Ethyl Acetate in Hexane/Petroleum Ether |

| HPLC | Quantitative Purity Analysis | C18 Reverse-Phase | Acetonitrile (B52724)/Water or Methanol/Water mixtures |

| TLC | Reaction Monitoring | Silica Gel on Aluminum Plate | Ethyl Acetate/Hexane mixtures |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure is stabilized by intermolecular interactions, most notably N-H···O hydrogen bonds, which often link molecules into chains or more complex networks. nih.govmdpi.com The analysis of related benzanilide (B160483) structures shows that the dihedral angle between the phenyl rings is a key conformational feature, influenced by the substituents present. nih.govresearchgate.net For instance, in the related molecule N-(3-chlorophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 61.0 (1)°. nih.gov

Table 3: Illustrative Crystallographic Data for a Benzamide (B126) Derivative Note: This table represents typical data obtained from an X-ray crystallography study of a benzamide; specific values for this compound would require experimental determination.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | Molecular Formula | C₁₃H₁₀FNO |

| Formula Weight | Molecular Mass | 215.23 |

| Crystal System | The crystal lattice system | Monoclinic or Orthorhombic |

| Space Group | Symmetry group of the crystal | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.5 Å, b = 8.2 Å, c = 18.0 Å |

| α, β, γ (°) | Unit cell angles | α = 90°, β = 90°, γ = 90° |

| V (ų) | Volume of the unit cell | ~770 |

| Z | Molecules per unit cell | 4 |

| Hydrogen Bonding | Key intermolecular interaction | N-H···O |

| Dihedral Angle | Angle between phenyl rings | ~60° |

Computational and Theoretical Studies of N 3 Fluorophenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to understand the interactions between a ligand, such as N-(3-Fluorophenyl)benzamide, and its biological target at the molecular level.

Research on benzamide (B126) derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, derivatives of this compound have been investigated for their potential as inhibitors of several enzymes and receptors. Docking studies of a theobromine (B1682246) derivative incorporating a 4-fluoro-N-phenylbenzamide moiety revealed its potential to bind to and inhibit VEGFR-2. nih.gov Similarly, docking simulations have been employed to understand the binding of benzamide derivatives to targets like butyrylcholinesterase (BChE), where they are predicted to interact with both the catalytic active site and the peripheral anionic site. semanticscholar.org

In the context of anticancer drug design, molecular docking of N-phenylbenzamide derivatives has been performed to understand their binding affinity to targets such as ABL1 kinase. nih.gov The results of these simulations often correlate well with experimental biological activities, providing a rational basis for the observed structure-activity relationships. For example, the docking of 4-(aminomethyl)benzamide (B1271630) derivatives into the ATP binding sites of various tyrosine kinases has helped to explain their inhibitory activities. semanticscholar.org

| Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Theobromine-acetamido-N-(para-fluorophenyl)benzamide | VEGFR-2 | Predicted to bind to and inhibit VEGFR-2, guiding the synthesis of a potent inhibitor. | nih.gov |

| N-phenylbenzamide derivatives | ABL1 Kinase | Provided insights into the binding affinity at a molecular level, complementing anticancer activity evaluations. | nih.gov |

| 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide derivatives | Butyrylcholinesterase (BChE) | Suggested a dual binding mode, targeting both the catalytic and peripheral anionic sites of the enzyme. | semanticscholar.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties, molecular geometry, and reactivity of molecules like this compound. These methods provide a detailed understanding of the molecule's intrinsic characteristics that govern its interactions with biological targets.

Studies on fluorinated benzamide derivatives have utilized quantum chemical calculations to analyze their molecular structure and electronic properties. For instance, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is an indicator of a molecule's reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Conformational analysis using quantum chemical methods helps in understanding the flexibility of the molecule and the energy barriers between different conformations. evitachem.com For this compound, the rotational barriers around the amide bond and the phenyl rings are crucial for determining its preferred three-dimensional structure in solution and in the binding pocket of a receptor. The presence of the fluorine atom can influence the electronic properties and conformation through intramolecular interactions, such as hydrogen bonds. acs.orgias.ac.in

| Property | Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO energy | -6.12 | Indicates the electron-donating ability of the molecule. | |

| LUMO energy | -1.80 | Indicates the electron-accepting ability of the molecule. | |

| Band gap | 4.32 | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-receptor complex over time. This computational method is crucial for assessing the stability of docked poses and for understanding the flexibility of both the ligand and the target protein.

For benzamide derivatives, MD simulations have been used to validate the binding modes predicted by molecular docking. semanticscholar.org These simulations can reveal the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for maintaining the ligand's binding affinity. For example, MD simulations of a theobromine-benzamide derivative complexed with VEGFR-2 confirmed the stability of the binding and provided further insights into the interaction dynamics. nih.gov

MD simulations are also valuable for studying the conformational landscape of this compound in different environments, such as in aqueous solution or within a lipid bilayer, which can be important for its absorption and distribution properties. The flexibility of the molecule, as revealed by MD simulations, can influence its ability to adopt the optimal conformation for binding to its biological target.

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction models are widely used to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of development.

Several studies on this compound analogs have included in silico ADMET predictions. nih.govjonuns.comjonuns.com These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors, which are often evaluated against Lipinski's rule of five.

For instance, the SwissADME and pkCSM web tools have been used to predict the ADMET properties of benzamide derivatives. nih.govresearchgate.net These tools can provide estimates for human intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. rjptonline.org The fluorine atom in this compound is known to influence these properties, often by increasing metabolic stability and altering lipophilicity. nih.gov

| Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Good (e.g., >90%) | High oral bioavailability is likely. | jonuns.comresearchgate.net |

| Blood-Brain Barrier Permeability | Variable, often predicted to be permeable. | Potential for central nervous system activity. | researchgate.net |

| CYP450 Inhibition | Often predicted to inhibit some isoforms (e.g., CYP1A2, CYP2C9). | Potential for drug-drug interactions. | nih.gov |

| Skin Permeability (log Kp) | Low | Indicates poor absorption through the skin. | jonuns.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used as queries for virtual screening of large compound libraries to identify new potential hits.

Pharmacophore models have been developed based on the structures of active benzamide derivatives. nih.gov For example, a pharmacophore model for negative allosteric modulators of neuronal nicotinic receptors was developed using benzamide analogs, leading to the identification of novel lead compounds. nih.gov In another study, a pharmacophore model based on known hepatitis B virus (HBV) capsid assembly modulators, including sulfonyl-benzamide derivatives, was used to screen for new anti-HBV agents. jst.go.jp

These pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The specific arrangement of these features in this compound can be compared to these models to assess its potential for various biological activities. Virtual screening campaigns using such pharmacophore models have proven to be a successful strategy for discovering novel chemical scaffolds for a variety of therapeutic targets. dovepress.com

Biological Activity and Mechanistic Investigations of N 3 Fluorophenyl Benzamide Derivatives

Enzyme Modulation and Inhibition Studies

N-(3-Fluorophenyl)benzamide derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various diseases, demonstrating the versatility of this chemical scaffold.

Derivatives of thiazol-2-ylidene-benzamide have been evaluated for their inhibitory potential against alkaline phosphatase (AP) isozymes, which are considered targets for anticancer drug discovery. In one study, 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) (a compound related to the N-phenylbenzamide core) was identified as a potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP).

| Compound | Target | IC₅₀ (µM) |

| 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | h-TNAP | 0.079 ± 0.002 |

This interactive table summarizes the inhibitory activity of a key compound against h-TNAP.

Benzamide-containing compounds are a significant class of histone deacetylase (HDAC) inhibitors. The introduction of fluorine into the benzamide structure is a known strategy to enhance potency and selectivity for HDAC isoforms. These inhibitors typically feature a 2-aminobenzamide group which acts as a zinc-binding group within the enzyme's active site. Fluorinated benzamides have shown potential against Class I HDACs. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated selectivity for Class I HDACs, with particularly potent activity against HDAC3.

| Compound | Target(s) | HDAC3 IC₅₀ (nM) | HDAC3 Selectivity (vs. HDAC1) | HDAC3 Selectivity (vs. HDAC2) |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1, 2, 3 | 95.48 | 8.83-fold | 9.94-fold |

This interactive table presents the HDAC inhibition profile for a fluorinated benzamide derivative.

Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and a target for cancer therapy. While not a direct this compound, the clinical candidate AZD7762, or (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, incorporates a 3-fluorophenyl moiety. This compound was identified through high-throughput screening and subsequent structure-based design as a potent inhibitor of CHK1. wustl.edumdpi.com The development of AZD7762 highlights the utility of the 3-fluorophenyl group in designing kinase inhibitors, as it can be targeted to specific pockets within the enzyme's active site to enhance potency and selectivity. wustl.edu

The N-phenylbenzamide scaffold is also found in molecules that inhibit other enzyme systems, particularly in the field of agriculture. Carboxamide derivatives are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds block the mitochondrial respiratory chain of fungi, leading to their death. The N-phenyl portion of these molecules is a key structural feature for their antifungal activity. While not all commercial SDHIs contain a fluorophenyl group, the structural similarities suggest that this compound derivatives could be explored for such applications.

Additionally, certain benzamide compounds have been developed as herbicides. For instance, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good fungicidal and insecticidal activities. One such derivative, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide, has been reported in these studies. nih.gov

Cellular Activity and Antiproliferative Effects

Anticancer Activity in Various Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity across a range of cancer cell lines. A series of flavonoid-based amide derivatives were synthesized and evaluated for their anticancer effects. Within this series, compound 7m , which incorporates the this compound moiety, showed significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 2.51 µM. mdpi.com

In another study, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested for their anticancer activity. Compound 2d , identified as 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one, exhibited antiproliferative effects against several human cancer cell lines. researchgate.net The IC50 values for this compound were determined to be 104.2 µM for A375 (melanoma), 118.9 µM for C32 (amelanotic melanoma), 59.8 µM for DU145 (prostate carcinoma), and 125.7 µM for MCF-7 (breast adenocarcinoma). researchgate.net

Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7m | MDA-MB-231 | Triple-Negative Breast Cancer | 2.51 | mdpi.com |

| 2d | A375 | Melanoma | 104.2 | researchgate.net |

| C32 | Amelanotic Melanoma | 118.9 | researchgate.net | |

| DU145 | Prostate Carcinoma | 59.8 | researchgate.net | |

| MCF-7 | Breast Adenocarcinoma | 125.7 | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of N-substituted benzamides are, in part, attributable to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Studies on declopramide (3-chloroprocainamide), a representative N-substituted benzamide, have elucidated the mechanistic pathways involved.

Treatment with declopramide at concentrations above 250 µM was shown to induce apoptosis in the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. This apoptotic process was demonstrated to be mediated through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. The induction of apoptosis was not dependent on p53 activation, as the effects were observed in p53-deficient HL60 cells.

Prior to the onset of apoptosis, declopramide was found to induce a distinct cell cycle block at the G2/M phase. This cell cycle arrest occurred independently of apoptosis, as it was also observed in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2.

Furthermore, research on a novel andrographolide derivative incorporating a 4-fluorophenyl group (compound 1f ) demonstrated similar effects on breast cancer cells. This compound induced a time-dependent increase in apoptotic MDA-MB-231 cells, rising from approximately 28% in untreated cells to 55% after 72 hours of treatment. nih.gov Cell cycle analysis revealed that this compound caused an arrest in the S phase of the cell cycle in these cells. nih.gov

These findings collectively indicate that this compound derivatives and structurally related compounds can exert their antiproliferative effects by triggering apoptosis through caspase-dependent pathways and by modulating the cell cycle at various checkpoints.

Immune Checkpoint Inhibition (PD-L1)

Derivatives of this compound have been investigated for their potential to act as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. nih.gov The blockade of this pathway is a promising strategy in cancer immunotherapy as it can enhance the body's anti-tumor immune response. nih.gov While monoclonal antibodies targeting PD-1 or PD-L1 have seen clinical success, small-molecule inhibitors offer potential advantages. nih.govmdpi.com

Research into a series of novel benzamide derivatives has sought to identify effective inhibitors of the PD-1/PD-L1 interaction. In one such study, a compound designated as D2, which is a benzamide derivative, demonstrated potent inhibitory activity with an IC50 value of 16.17 nM. nih.gov This compound was found to be more potent than BMS202, a known inhibitor of the PD-1/PD-L1 pathway. nih.gov Furthermore, compound D2 was shown to effectively activate the anti-tumor immunity of T cells in peripheral blood mononuclear cells (PBMCs). nih.gov Docking analysis of compound D2 with the PD-L1 dimer suggested that its high potency may be attributed to hydrogen bond interactions between the amide and specific amino acid residues, namely Ala121 and Arg125. nih.gov

The general structure of PD-L1 includes an extracellular domain, a transmembrane domain, and an intracytoplasmic region. nih.gov The interaction between PD-L1 on tumor cells and PD-1 on T cells triggers inhibitory signals that suppress the immune system's ability to attack cancer cells. nih.gov By blocking this interaction, this compound derivatives can help to restore the T cell's tumor-destroying capabilities. nih.gov

Antimicrobial and Antiparasitic Potential

This compound derivatives have been explored for their antibacterial properties, with studies indicating activity against various bacterial strains. Benzamide derivatives, in general, are recognized for their wide range of pharmacological effects, including antibacterial activity. nanobioletters.com The introduction of a fluorine atom into the phenyl ring can significantly influence the biological activity of these compounds.

In a study investigating a series of 3-methoxybenzamide derivatives, a compound featuring a fluorine substitution on the phenyl ring demonstrated notable antibacterial activity. nih.gov Specifically, this compound, referred to as compound 9 in the study, showed the best activity in the series against Mycobacterium smegmatis and Staphylococcus aureus, both of which are Gram-positive bacteria. nih.gov The activity was determined by comparing the zone of inhibition of the test compounds with that of standard antibiotics. nih.gov For instance, compound 9 exhibited a zone ratio of 0.62 against M. smegmatis and 0.44 against S. aureus. nih.gov

Another study on fluorobenzoylthiosemicarbazides, which share a structural similarity in the fluorobenzoyl moiety, also highlighted the antibacterial potential of such compounds against Gram-positive bacteria. nih.gov The antibacterial response of these compounds was found to be highly dependent on the substitution pattern at the N4 aryl position. nih.gov While specific data on this compound is not detailed, the findings from related structures suggest a promising avenue for the development of new antibacterial agents.

Table 1: Antibacterial Activity of a Fluorinated 3-Methoxybenzamide Derivative (Compound 9)

| Bacterial Strain | Type | Zone Ratio |

|---|---|---|

| M. smegmatis | Gram-positive | 0.62 |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been investigated, with research suggesting that the presence of a fluorine atom can contribute to their activity. Benzamide derivatives are known to possess a broad spectrum of biological activities, including antifungal effects. nanobioletters.com

A study on fluorinated benzimidazole derivatives, which contain a fluoro-benzene moiety, demonstrated that these compounds have good antifungal properties. acgpubs.org For example, a compound with a fluorine atom in the meta-position of the phenyl ring side chain of benzimidazole showed significant activity. acgpubs.org While this is not a direct this compound, the findings underscore the potential importance of the meta-fluoro substitution for antifungal activity.

In another study focusing on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, several compounds exhibited moderate to good antifungal activity against a range of plant pathogenic fungi. nih.gov One particular compound, 3e, showed significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with its efficacy being superior to the positive control, boscalid. nih.gov Although the core structure is different, this research highlights the potential of benzamide derivatives in developing new antifungal agents.

Research has also shown that some benzimidazole derivatives exhibit activity against fungal strains such as Candida albicans. rsc.org The presence of a fluorine atom on the phenyl ring has been reported to be a favorable substitution for antifungal activity. acgpubs.org

Antitubercular Activity

This compound derivatives have been a subject of interest in the search for new antitubercular agents. The global health threat of tuberculosis, particularly the rise of drug-resistant strains, necessitates the development of novel therapeutics. mdpi.com

In a study focused on the structure-activity relationship of benzamides as Mycobacterium tuberculosis QcrB inhibitors, various substitutions on the benzamide core were explored. acs.org A derivative with a 2-(3-fluorophenyl)ethanol moiety was synthesized and evaluated. acs.org The study found that smaller functional groups at the C-5 position of the benzamide core could enhance activity. For instance, replacing a morpholine (B109124) moiety with a small lipophilic methyl group resulted in a compound with an IC90 of 0.62 μM against M. tuberculosis. acs.org

Another study synthesized fluorinated analogs of known anti-TB drugs. nih.gov While this study did not specifically focus on this compound, it did find that a fluorinated analog of thiacetazone was 20 times more potent than the parent compound against M. tuberculosis H37Rv. nih.gov This highlights the potential of fluorine substitution in enhancing antitubercular activity.

Furthermore, research on pyrazole-4-carboxamide derivatives also explored their antitubercular potential. japsonline.com Although these compounds have a different core structure, the study provides evidence for the broader investigation of amide derivatives in the context of tuberculosis treatment.

Table 2: Antitubercular Activity of a Benzamide Derivative with Methyl Substitution

| Compound | Substitution at C-5 | IC90 against M. tuberculosis (μM) |

|---|

Antiplasmodial Activity

The potential of this compound derivatives as antiplasmodial agents for the treatment of malaria has been an area of research. Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new therapeutic agents. mdpi.com

In a study on novel 3,4-disubstituted 1,2,5-oxadiazoles, a series of benzamide derivatives were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. nih.gov The study found that 3-fluorobenzamides generally possessed lower antiplasmodial activity compared to other substituted benzamides. nih.gov For instance, the IC50 values for the 3-fluorobenzamides against the PfNF54 strain ranged from 5.331 to 26.69 µM. nih.gov

However, other studies have shown more promising results with fluorinated compounds. A library of fluorine-based 3-benzylmenadiones was synthesized and tested for antiplasmodial activities. mdpi.com One compound with a fluorine atom at C-6 of the 3-benzylmenadione core showed improved antiplasmodial potency. mdpi.com

Another study on new acyl derivatives of 3-aminofurazanes found that only benzamides showed promising antiplasmodial activity, and the substitution pattern of their phenyl ring affected the activity. mdpi.com A derivative, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide, demonstrated high antiplasmodial activity against a chloroquine-sensitive strain (IC50(NF54) = 0.019 µM) and a multiresistant strain (IC50(K1) = 0.007 µM). mdpi.com

While the direct antiplasmodial activity of this compound may be modest, the broader class of fluorinated benzamides and related structures continues to be a source of potential new antimalarial compounds.

Anti-inflammatory and Antioxidant Properties

This compound derivatives have been investigated for their potential anti-inflammatory and antioxidant activities. Chronic inflammation and oxidative stress are known to play a role in the development of various diseases. researchgate.net

Benzamides and their derivatives have been reported to possess anti-inflammatory properties. nih.gov Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov This inhibition is thought to occur through the inhibition of the transcription factor NF-κB. nih.gov

In a study on novel fluorophenyl benzimidazole (FPD), which shares the fluorophenyl moiety, the compound was investigated for its anti-inflammatory and antioxidant properties in a model of hypertension. researchgate.net This suggests that the fluorophenyl group may contribute to these biological activities.

Furthermore, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their anti-inflammatory activity by showing their ability to inhibit protein denaturation. mdpi.com The proteinase inhibitory activity of these compounds was found to be superior to that of acetylsalicylic acid. mdpi.com

While direct and extensive data on the antioxidant properties of this compound is limited in the provided context, the general class of benzamides has been associated with antioxidant effects. nanobioletters.com The anti-inflammatory and antioxidant potential of these compounds makes them interesting candidates for further investigation in the context of inflammation-related disorders.

Larvicidal Effects

The N-phenylbenzamide scaffold is a recognized active fragment in pesticide chemistry, known for a wide range of biological activities, including insecticidal properties. researchgate.net Research into novel N-phenylbenzamide derivatives has demonstrated their potential for controlling various insect pests.

One study investigated the insecticidal activities of seventeen new N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety against two significant agricultural pests: the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata). researchgate.net The results indicated that while the compounds generally showed lower activity compared to the commercial insecticide chlorantraniliprole, some derivatives displayed notable mortality rates. researchgate.net For instance, at a concentration of 500 µg/mL, compound 4o and 4q showed moderate insecticidal activity against S. frugiperda, with mortality rates of 83.3% and 86.7%, respectively. researchgate.net Furthermore, compound 4h was particularly effective against M. separata, achieving a mortality rate of 90.0%. researchgate.net

Another study explored the efficacy of newly synthesized N, N′-substituted benzamide derivatives against the white mango scale insect, Aulacaspis tubercularis. nih.gov The findings showed that the tested compounds were toxic to the nymphs of this pest. nih.gov These studies highlight the potential of the benzamide chemical structure as a basis for developing new larvicidal and insecticidal agents.

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 4h | Mythimna separata | 90.0 |

| 4o | Spodoptera frugiperda | 83.3 |

| 4q | Spodoptera frugiperda | 86.7 |

Prion Aggregation Inhibition

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, aggregated isoform known as PrPSc. nih.gov Preventing this aggregation is a primary therapeutic strategy. While research specifically on this compound is limited, studies on related benzamide derivatives have identified them as promising lead compounds for developing anti-prion agents.

A study focused on the synthesis and evaluation of a series of novel benzamide derivatives demonstrated their potential to interfere with prion propagation. Researchers synthesized a set of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives. biorxiv.org These compounds were tested for their binding affinity to human PrPC and their ability to inhibit the formation of PrPSc in vitro. biorxiv.org Furthermore, their anti-prion activity was confirmed by their capacity to inhibit PrPSc accumulation in scrapie-infected mouse neuroblastoma (ScN2a) and scrapie mouse brain (SMB) cells. biorxiv.org The results of this research clearly position the benzamide scaffold as an attractive starting point for the development of potential therapeutics against prion diseases. biorxiv.org

| Compound Class | Assay | Finding |

|---|---|---|

| 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamides | In vitro PrPC to PrPSc conversion | Inhibitory activity observed |

| 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamides | In vitro PrPC to PrPSc conversion | Inhibitory activity observed |

| Benzamide derivatives | PrPSc accumulation in ScN2a and SMB cells | Inhibitory activity observed |

Mechanistic Elucidation Beyond Primary Target Binding

Understanding the mechanism of action for biologically active compounds often requires looking beyond their direct interaction with a primary molecular target. For this compound and its derivatives, a comprehensive mechanistic understanding involves considering factors like physicochemical properties, the potential for multi-target interactions, and varied modes of inhibition.

Furthermore, the biological effects of related compounds are not always limited to a single target. For example, molecular modeling of certain larvicidal cinnamic acid derivatives suggests a multi-target mechanism of action, potentially involving the inhibition of several distinct proteins such as carbonic anhydrase (CA), histone deacetylase (HDAC2), and sodium-dependent cation-chloride co-transporters. Similarly, in silico studies on other larvicidal compounds have focused on their interactions with odorant-binding proteins (OBPs), suggesting another potential area of mechanistic complexity.

The mode of interaction with a target can also vary. For instance, a derivative of N-(3-fluorophenyl)acetamide, SP-96 , was identified as a non-ATP competitive inhibitor of Aurora kinase B (AURKB). This mode of inhibition is distinct from simply blocking the ATP-binding site, indicating a more complex interaction with the target enzyme. These examples from related chemical classes underscore that the biological activity of this compound derivatives may involve a combination of specific target binding, influence from physicochemical properties, and potential engagement with multiple cellular targets or pathways.

Structure Activity Relationship Sar Studies of N 3 Fluorophenyl Benzamide Derivatives

Impact of Substituent Patterns on Biological Activity

The biological activity of N-(3-Fluorophenyl)benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. ontosight.ai Research has shown that even minor alterations can lead to substantial changes in potency and selectivity.

For instance, in a series of benzamide derivatives studied as inhibitors of Mycobacterium tuberculosis, the replacement of a metabolically unstable morpholine (B109124) group with other functional groups at the C-5 position of the benzamide core led to varied outcomes. acs.org A bromine substituent at this position resulted in a compound (4a) with an IC90 of 5.5 μM, which was comparable to the original morpholine-containing compound. acs.org However, introducing a small lipophilic methyl group (4b) increased the activity (IC90 = 0.62 μM), but also enhanced cytotoxicity. acs.orgacs.org Other substitutions at the C-5 position, such as ethyl (4d) and cyclopropyl (B3062369) (4e), yielded compounds with good activity against M. tuberculosis and minimal cytotoxicity. acs.org

In contrast, the introduction of aromatic rings like ortho- and para-anisole derivatives (4f and 4g) at the C-5 position resulted in poor antibacterial activity. acs.org Heteroaromatic derivatives also showed varied effects; a 3-pyridine analog (4h) was more potent than the anisole (B1667542) derivatives, while pyrimidine (B1678525) (4i) and other substituted pyridine (B92270) derivatives showed no activity. acs.orgacs.org Thiazole derivatives (4s and 4t) demonstrated good activity and low cytotoxicity. acs.orgacs.org

Furthermore, the presence of a strong electron-deficient group, such as monofluoro (4z) or difluoro (4za) substituents at the C-5 position, led to a significant decrease in potency. acs.org These findings highlight the delicate balance between substituent size, lipophilicity, and electronic effects in determining the biological activity of these compounds.

Table 1: Impact of C-5 Substituents on the Anti-Tuberculosis Activity of Benzamide Derivatives

| Compound | C-5 Substituent | IC90 (μM) |

| 4a | Bromo | 5.5 |

| 4b | Methyl | 0.62 |

| 4d | Ethyl | 0.9 |

| 4e | Cyclopropyl | 1.2 |

| 4f | ortho-Anisole | 49 |

| 4g | para-Anisole | >100 |

| 4h | 3-Pyridine | 7.5 |

| 4i | Pyrimidine | >100 |

| 4s | Thiazole | 2.3 |

| 4t | Methyl Thiazole | 3.1 |

| 4z | Monofluoro | 68 |

| 4za | Difluoro | 12 |

Role of the Fluorine Atom in Pharmacological Profile

The fluorine atom, particularly at the 3-position of the N-phenyl ring, plays a critical role in modulating the pharmacological profile of this compound derivatives. acs.orgacs.org Fluorine's high electronegativity and small size allow it to influence a molecule's properties without adding significant steric bulk. researchgate.net

The introduction of fluorine can affect several key parameters in drug design, including lipophilicity, metabolic stability, membrane permeation, and binding affinity. acs.org For example, fluorination can increase a compound's metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. researchgate.net In the context of this compound derivatives, the fluorine atom can enhance binding affinity to target proteins. acs.org This is often attributed to the ability of the C-F bond to participate in favorable electrostatic interactions and hydrogen bonds. acs.org

Studies have shown that fluorinated benzamide derivatives exhibit increased binding affinity to proteins like cereblon (CRBN) compared to their non-fluorinated counterparts. acs.org The fluorine atom is also considered a conformation-controlling element, influencing the molecule's shape through hyperconjugation and intramolecular hydrogen bonds, which can be crucial for optimal interaction with a biological target. acs.org The presence of a fluorine atom can also impact the acidity and basicity of a compound, which in turn affects its pharmacokinetic properties and bioavailability. acs.org

Modifications of the Benzamide Moiety

Modifications to the benzamide moiety of this compound derivatives have been explored to optimize their biological activity. The benzamide group itself is a key structural feature, often involved in crucial hydrogen bonding interactions with target proteins. ontosight.ai

In the development of inhibitors for Mycobacterium tuberculosis QcrB, a series of modifications were made to the benzamide core. acs.org For instance, replacing the primary amide with larger amine derivatives like N-(cyclopropylmethyl)benzamide (31c) and isopropyl amide (31f) resulted in decreased activity and, in some cases, increased cytotoxicity. acs.org This suggests that steric hindrance around the amide group is detrimental to the compound's inhibitory potential. acs.org

Furthermore, the substitution pattern on the phenyl ring of the benzamide is critical. As discussed in section 6.1, the electronic nature and size of substituents at the C-5 position significantly impact anti-tuberculosis activity. acs.org For example, electron-donating groups like methyl and ethyl were generally favorable, while strong electron-withdrawing groups like fluoro and difluoro were detrimental. acs.org

In another study, the benzamide moiety was linked to a quinoline-linked 1,2,4-oxadiazole (B8745197). mdpi.com This modification resulted in compounds with potential biological activity, highlighting the versatility of the benzamide core as a scaffold for developing new therapeutic agents. mdpi.com The synthesis of these complex derivatives often involves coupling an appropriately substituted benzoyl chloride with an amine. ontosight.ai

Linker and Side Chain Variations

In the context of anti-tuberculosis agents, the linker between the benzamide core and the N-phenyl ring was investigated. acs.org An ether-chain linker was found to be a key component for activity. acs.org Specifically, a 3-fluorophenethyl ether linker was shown to be effective. acs.org

In the design of 3-methylquinazolinone derivatives as EGFR inhibitors, the linker connecting the quinazolinone core to the this compound was varied. tandfonline.comnih.gov One successful derivative utilized a methoxy (B1213986) linker. tandfonline.comnih.gov Another variation involved a urea (B33335) linker, created by reacting an amine intermediate with 1-fluoro-3-isocyanatobenzene. tandfonline.com These examples demonstrate that the nature and length of the linker can be tailored to optimize the compound's fit within the target's binding site.

Side chain modifications on the benzamide portion have also been explored. For instance, in a series of HBV capsid assembly modulators, various moieties, including methyl, aryl, and benzylic groups, were attached to the core structure. jst.go.jp These modifications significantly affected the anti-HBV activities. jst.go.jp Similarly, in a series of benzamide derivatives with a triazolo-thiazine ring system, the presence of fluorophenyl and methylphenyl groups as substituents was noted to influence the compound's properties. ontosight.ai

Fluorinated Analogues and Enhanced Binding Affinity

The incorporation of additional fluorine atoms into this compound derivatives has been shown to enhance binding affinity to their biological targets. acs.org This strategy, often referred to as a "fluorine walk," involves systematically replacing hydrogen atoms with fluorine to improve pharmacological properties. nih.gov

In a study on cereblon (CRBN) binders, perfluorination of benzamides led to an increased binding affinity compared to their non-fluorinated counterparts. acs.org In three out of four cases, the fluorinated derivative displayed lower IC50 values, indicating stronger binding. acs.org The fluorine-containing compound 8d, for example, exhibited the highest affinity in its series. acs.org This enhanced affinity is often attributed to the ability of fluorine to modulate lipophilicity and participate in favorable intermolecular interactions, such as hydrogen bonds. acs.org

Derivatization and Analog Synthesis Strategies for N 3 Fluorophenyl Benzamide Scaffold

Design and Synthesis of Novel Scaffolds based on the Benzamide (B126) Core

The fundamental benzamide core of N-(3-fluorophenyl)benzamide can be elaborated upon to generate entirely new chemical scaffolds with unique properties. This approach often involves appending or integrating heterocyclic systems, which can introduce new interaction points with biological targets, alter physicochemical properties, and constrain the molecule into more favorable conformations.

A common strategy is the condensation of the benzamide core with other cyclic structures. For instance, novel derivatives have been synthesized by incorporating a 1,2,4-oxadiazole (B8745197) ring linked to a pyridine (B92270) moiety onto the benzoyl portion of the scaffold. The synthesis of compounds such as 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide demonstrates this approach, creating a more complex and rigid structure designed to explore new binding modes. nih.gov

Another design strategy involves building upon the core by mimicking the structure of known inhibitors of specific targets. In the development of novel PARP-1 inhibitors, for example, the benzamide scaffold was extended with benzamidophenyl and phenylacetamidophenyl groups. mdpi.com This "structure optimization" approach leverages known pharmacophores to guide the synthesis of new derivatives with potentially enhanced activity. mdpi.com Similarly, benzamide derivatives have been designed based on the structure of Entinostat (MS-275), a known antitumor agent, to explore new anticancer therapeutics. rsc.org

The synthesis of these new scaffolds typically relies on established amide bond formation reactions. A general and widely used method is the reaction of a substituted benzoyl chloride with 3-fluoroaniline (B1664137) or its derivatives. creative-peptides.com For more complex structures, multi-step syntheses are required. For example, the synthesis of benzothiazole-containing compounds can be achieved through the condensation of 3-amino-4-methyl benzoic acid with 2-aminothiophenol, followed by coupling of the resulting 2-(4-aminophenyl)benzothiazole intermediate with an appropriate acid chloride. researchgate.net

| Scaffold Design Strategy | Description | Example Synthetic Approach | Resulting Scaffold Type |

|---|---|---|---|

| Heterocyclic Annulation | Incorporation of heterocyclic rings onto the benzamide core to introduce new binding motifs and alter physicochemical properties. | Reaction of a functionalized benzoyl chloride with 3-fluoroaniline to append a pyridine-linked 1,2,4-oxadiazole moiety. nih.gov | Benzamide-Oxadiazole Hybrids |

| Structure-Based Optimization | Modification of the core scaffold based on the structure of a known, potent inhibitor of a biological target. | Extension of the benzamide structure with benzamidophenyl groups to mimic known PARP-1 inhibitors. mdpi.com | Extended Benzamide Analogs |

| Pharmacophore Hybridization | Combining the benzamide scaffold with other known pharmacophores, such as a benzothiazole (B30560) group, to create hybrid molecules. | Condensation of an aminophenylbenzothiazole intermediate with a substituted acid chloride. researchgate.net | Benzamide-Benzothiazole Hybrids |

Functionalization and Introduction of Reporter Groups

To study the mechanism of action, distribution, and target engagement of this compound derivatives, they are often functionalized with reporter groups. These groups, which include radioisotopes, fluorescent dyes, and affinity tags like biotin (B1667282), allow for sensitive detection and visualization.

Fluorescent Labeling: Fluorescent tags can be attached to the scaffold to create probes for use in fluorescence microscopy or in vitro binding assays. While direct examples on the this compound are not prevalent, established methods are readily applicable. For instance, a BODIPY derivative, a type of fluorescent dye, was utilized to develop a probe for microscale thermophoresis (MST) assays for related benzamide-type molecules. nih.gov The synthesis involves creating a derivative of the parent molecule with a reactive handle (e.g., an amine or carboxylic acid) that can be covalently linked to an activated fluorescent dye, such as an N-Hydroxysuccinimide (NHS) ester or isothiocyanate derivative of the fluorophore. tcichemicals.com

Affinity Labeling (Biotinylation): Biotin is a widely used affinity tag due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. Biotinylating the this compound scaffold would enable its use in affinity purification, pull-down assays, and various immunoassays. The synthesis of biotinylated molecules typically involves reacting the scaffold, modified to contain a primary amine, with an activated biotin derivative, such as biotin p-nitrophenyl ester (biotin-ONp) or Biotin-NHS. nih.govsigmaaldrich.com To minimize steric hindrance and maintain biological activity, a spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, is often incorporated between the benzamide scaffold and the biotin moiety. sigmaaldrich.com

Optimization for Improved Potency and Selectivity

Once a lead compound based on the this compound scaffold is identified, a process of chemical optimization is undertaken to improve its potency (the concentration required for a biological effect) and selectivity (its ability to interact with the desired target over other off-targets). This is an iterative process guided by structure-activity relationship (SAR) studies.

Systematic modifications are made to different parts of the molecule—the fluorophenyl ring (Ring A), the central benzamide (Ring B), and any appended structures (Ring C)—and the resulting analogs are tested for biological activity. For example, in the development of antileishmanial agents, it was found that replacing a fluorine atom at the C-4 position of Ring A with a piperazine (B1678402) group could improve aqueous solubility without sacrificing potency. researchgate.net

The data from these studies are used to build SAR models. In the optimization of antimalarial leads, a starting compound with moderate activity (EC₅₀ of 200 nM) was improved by switching a solubility-enhancing group, resulting in a 3-fold improvement in potency. researchgate.net Further modification, replacing a 2-methyl group with a 3-methoxy group, yielded an equipotent compound but removed unwanted human kinase activity, thereby improving selectivity. researchgate.net

Another powerful optimization strategy involves replacing key functional groups to enhance binding or metabolic stability. In the development of SIRT2 inhibitors, molecular modeling suggested that a sulfonamide linker in a 3-(benzylsulfonamido)benzamide scaffold was unfavorable for binding. nih.gov Replacing this sulfonamide with a thioether group resulted in analogs that were two- to threefold more potent as SIRT2 inhibitors and showed higher selectivity over related SIRT1 and SIRT3 enzymes. nih.gov Similar optimization efforts on benzamide derivatives targeting the bacterial cell division protein FtsZ have led to compounds with potent activity against both Gram-positive and Gram-negative strains. nih.gov

| Compound | Target/Application | Key Modification | Resulting Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| Compound 13f | PARP-1 Inhibition (Anticancer) | Optimization of a benzamidophenyl scaffold. mdpi.com | 0.25 nM (PARP-1), 0.30 µM (HCT116 cells) mdpi.com |

| Thioether Analog 18 | SIRT2 Inhibition (Neuroprotection) | Replacement of sulfonamide linker with a thioether. nih.gov | IC₅₀ = 0.53 µM (2-3 fold improvement) nih.gov |

| Antimalarial Compound 2 | Antimalarial (P. falciparum) | Modification of solubility enhancing group from Compound 1. researchgate.net | EC₅₀ ≈ 67 nM (3-fold improvement) researchgate.net |

| Antileishmanial Lead 79 | Antileishmanial (L. mexicana) | Replacement of C-4 fluorine with piperazine and simplification of other rings. researchgate.net | EC₅₀ = 0.3 µM researchgate.net |

Future Research Directions and Therapeutic Potential of N 3 Fluorophenyl Benzamide

Exploration of Novel Biological Targets

The N-phenylbenzamide core structure is a "privileged" scaffold, meaning it can bind to a variety of biological targets. This suggests that N-(3-fluorophenyl)benzamide could interact with multiple protein families, opening avenues for new therapeutic interventions. Research into analogous compounds has identified several target classes that warrant investigation for this compound.

Key potential biological targets include:

Protein Kinases: Derivatives of N-phenylbenzamide have shown inhibitory activity against receptor tyrosine kinases such as PDGFRα. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Future studies could screen this compound against a panel of kinases to identify potential anti-cancer applications.

Histone Deacetylases (HDACs): Certain fluorinated benzamide (B126) derivatives act as potent and selective inhibitors of HDACs, particularly class I HDACs like HDAC3. nih.govnih.gov These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in oncology. nih.gov

Viral Proteins: The benzamide structure is integral to compounds developed as capsid assembly modulators that inhibit the replication of viruses like Hepatitis B Virus (HBV). sci-hub.se This suggests a potential role for this compound in the development of novel antiviral agents.

Parasitic DNA: N-phenylbenzamide derivatives have been shown to bind to the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov This indicates that this compound could be explored as a potential anti-parasitic agent.

Sirtuins (SIRT): Substituted benzamides have been developed as inhibitors of SIRT2, a class of deacetylases implicated in neurodegenerative conditions like Huntington's disease. nih.gov This opens the possibility of investigating this compound for neuroprotective effects.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Example(s) | Therapeutic Area | Reference Compound Example |

|---|---|---|---|

| Protein Kinases | PDGFRα, EGFR, HER-2 | Oncology | N-[3-(trifluoromethyl)phenyl]benzamide derivatives |

| Histone Deacetylases | HDAC1, HDAC2, HDAC3 | Oncology | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide |

| Viral Proteins | HBV Capsid Protein | Infectious Disease (Hepatitis B) | N-(4-Fluorophenyl)-3-(isopropylsulfamoyl)benzamide |

| Parasitic DNA | Kinetoplast DNA (kDNA) | Infectious Disease (Trypanosomiasis) | N-phenylbenzamide derivatives |

| Sirtuins | SIRT2 | Neurodegenerative Disease | 3-(benzylsulfonamido)benzamides |

Development of Advanced Preclinical Models

To validate the therapeutic potential of this compound, robust preclinical models are essential. Based on the potential targets identified, several advanced models could be employed:

Oncology Models: Should screening reveal activity against kinases or HDACs, human tumor xenograft models would be a critical next step. For instance, studies on related HDAC inhibitors have used HepG2 (liver carcinoma) xenograft models in nude mice to demonstrate in vivo tumor growth inhibition. nih.gov

Infectious Disease Models: To test antiviral potential, models such as chimeric mice with humanized livers infected with HBV have been used to evaluate the in vivo efficacy of benzamide-based capsid assembly modulators. sci-hub.se For anti-parasitic evaluation, mouse models of African trypanosomiasis are the standard for testing compounds that target parasitic kDNA. nih.gov

Neurodegenerative Disease Models: For potential neuroprotective activity via SIRT2 inhibition, cell-based assays are a valuable tool. A key model involves using neuronal cells (e.g., rat PC12 cells) that express mutant huntingtin protein to measure the compound's ability to inhibit polyglutamine aggregation, a pathological hallmark of Huntington's disease. nih.gov

In-depth Mechanistic Studies at a Molecular Level

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. Future research should focus on elucidating its precise mechanism of action.

Structural Biology: Determining the crystal structure of this compound bound to its target protein is a key objective. Techniques like X-ray crystallography can reveal the specific binding mode and key molecular interactions, such as hydrogen bonds formed by the amide group, which are critical for activity. mdpi.com This structural information can guide the synthesis of more potent and selective analogs.

Biophysical and Biochemical Assays: A suite of assays will be necessary to characterize the compound's activity. For enzyme targets like kinases and sirtuins, quantitative deacetylation or phosphorylation assays are used to determine inhibitory potency (IC50 values). nih.gov For targets like viral proteins, fluorescence quenching assays can monitor the kinetics of compound-induced protein assembly. sci-hub.se For DNA-binding agents, techniques to measure changes in DNA melting temperature (ΔTm) can confirm and quantify the interaction with the DNA minor groove. nih.gov

Broad Applications in Drug Discovery and Chemical Biology

The versatility of the this compound scaffold positions it as a valuable starting point for broader applications in drug discovery and as a tool for chemical biology.

Scaffold for Library Synthesis: The core structure can be readily modified through established synthetic routes. nih.govmdpi.com This allows for the creation of focused chemical libraries where different functional groups are introduced to systematically explore the structure-activity relationship (SAR). This approach can optimize potency, selectivity, and pharmacokinetic properties.

Chemical Probes: A well-characterized this compound derivative with high potency and selectivity for a specific target could be developed into a chemical probe. Such probes are invaluable tools for studying the biological function of a target protein within cells and organisms, helping to validate it for therapeutic intervention.

Fragment-Based Drug Discovery: The this compound molecule itself can be considered a fragment or a starting point in fragment-based drug discovery (FBDD). By identifying low-affinity binding of this fragment to a protein target, it can be grown or linked with other fragments to build a highly potent lead compound. The fluorinated phenyl ring and the benzamide group offer distinct vectors for chemical elaboration.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Fluorophenyl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with a fluorinated aniline (e.g., 3-fluoroaniline) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction conditions (room temperature vs. elevated temperatures) and purification methods (recrystallization or column chromatography) significantly influence yield and purity . For derivatives with additional substituents (e.g., pyrazole or thiadiazole moieties), multistep protocols involving Suzuki coupling or nucleophilic substitution are employed .

Q. How can crystallographic analysis be optimized for This compound derivatives?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve small-molecule crystal structures. For high-resolution data, implement twin refinement protocols in SHELXL to address twinning artifacts. Validate structural models using ORTEP-3 for graphical representation and WinGX for data integration .

Q. What spectroscopic techniques are critical for characterizing This compound?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns, particularly for halogenated derivatives .

- FT-IR : Identify carbonyl (C=O) stretching (~1650 cm) and N-H bending (~1550 cm) bands to confirm benzamide formation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the 3-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Computational studies (DFT) can quantify charge distribution, while kinetic experiments under varying pH and solvent conditions (e.g., DMF vs. THF) reveal rate dependencies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for This compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare docking scores (e.g., AutoDock Vina) with in vitro assay results (e.g., IC values) to identify false positives.

- MD Simulations : Perform molecular dynamics (GROMACS) to assess ligand-receptor binding stability over time, addressing discrepancies in static docking models .

- Meta-Analysis : Cross-reference PubChem BioAssay data with peer-reviewed studies to validate target specificity .

Q. How can supramolecular interactions (e.g., C–H⋯F hydrogen bonding) in This compound crystals be experimentally and computationally validated?

- Methodological Answer :

- X-ray Diffraction : Analyze crystal packing motifs to identify weak hydrogen bonds (C–H⋯F) and π-π stacking interactions.

- QTAIM Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to topologically characterize bond critical points (BCPs) for non-covalent interactions .

Q. What experimental designs are optimal for evaluating the anticancer potential of This compound analogues?

- Methodological Answer :

- In Silico Screening : Use ChemAxon or MOE to prioritize derivatives with favorable ADMET profiles.

- In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to establish potency.

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis pathways .

Data Contradiction Analysis

Q. Why do some This compound derivatives exhibit inconsistent HDAC inhibition across brain regions?

- Methodological Answer : Regional selectivity (e.g., frontal cortex vs. striatum) may arise from blood-brain barrier permeability differences or tissue-specific HDAC isoform expression. Address this by:

- Microdialysis : Measure compound concentration in distinct brain regions post-administration.

- Isoform Profiling : Use qPCR or Western blotting to map HDAC1/2/3 expression levels .

Research Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。